Home > Products > Screening Compounds P12778 > fluoro-Dapagliflozin
fluoro-Dapagliflozin -

fluoro-Dapagliflozin

Catalog Number: EVT-1448746
CAS Number:
Molecular Formula: C21H24ClFO5
Molecular Weight: 410.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fluoro-Dapagliflozin is a radiolabeled analog of Dapagliflozin, specifically designed for use in positron emission tomography (PET) imaging studies. [] Its primary role in scientific research is to map the distribution and density of functional SGLT2 proteins in vivo, providing valuable insights into the pharmacokinetics and target engagement of SGLT2 inhibitors. [] This compound is not intended for therapeutic use in humans.

Dapagliflozin

Compound Description: Dapagliflozin [(1S)-1,5,5-anhydro-1-C-{4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl}-D-glucitol] is a highly selective inhibitor of human sodium-glucose cotransporter 2 (hSGLT2) [, ]. It is used as a diabetes drug, effectively blocking up to 50% of renal glucose reabsorption in vivo [, ]. Dapagliflozin exhibits a slow dissociation rate from hSGLT2 (t(1/2,Off) ≥ 180 s) [].

Relevance: Dapagliflozin is the parent compound of fluoro-Dapagliflozin, sharing the same core structure with a D-glucitol moiety attached []. Fluoro-Dapagliflozin is a structural analog of Dapagliflozin, incorporating a fluorine atom for enhanced pharmacological properties [].

Galacto-Dapagliflozin

Compound Description: Galacto-Dapagliflozin [(1S)-1,5,5-anhydro-1-C-{4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl}-D-galactitol] is a selective inhibitor of hSGLT2 []. Unlike Dapagliflozin, which incorporates a D-glucitol moiety, Galacto-Dapagliflozin utilizes a D-galactitol group in its structure []. Although galactose is a poor substrate for hSGLT2, Galacto-Dapagliflozin surprisingly exhibits selectivity for hSGLT2, but with lower potency compared to Dapagliflozin [].

Relevance: Galacto-Dapagliflozin is structurally related to fluoro-Dapagliflozin through their shared aglycone moiety and the modification at the sugar component. This structural similarity highlights the importance of both the sugar and aglycone structures for effective SGLT inhibition [].

Phlorizin

Compound Description: Phlorizin is a naturally occurring SGLT inhibitor, serving as a reference compound in studies investigating the mechanism of action of newer SGLT2 inhibitors, like fluoro-Dapagliflozin [].

Relevance: Although structurally different from fluoro-Dapagliflozin, Phlorizin is a valuable tool for understanding the binding kinetics of SGLT inhibitors []. Research shows Phlorizin exhibits distinct binding and dissociation characteristics compared to fluoro-Dapagliflozin for both hSGLT1 and hSGLT2 []. For example, Phlorizin rapidly dissociates from hSGLT2 while being unable to exchange with bound fluoro-Dapagliflozin []. These contrasting behaviors offer insights into the structure-activity relationships and binding site interactions of these inhibitors [].

Overview

Fluoro-Dapagliflozin is a modified version of the well-known sodium-glucose cotransporter 2 inhibitor, dapagliflozin. In this compound, the hydroxyl group at the fourth position of the glucose ring is substituted with a fluorine atom, enhancing its pharmacological properties and specificity towards sodium-glucose cotransporter 2. This modification is aimed at improving the efficacy and selectivity of the compound in managing conditions like diabetes mellitus and heart failure.

Source

Fluoro-Dapagliflozin has been synthesized and studied in various research contexts, particularly in relation to its interactions with sodium-glucose cotransporter proteins. It has been highlighted in studies focusing on its binding affinity and pharmacokinetic properties compared to dapagliflozin .

Classification

Fluoro-Dapagliflozin belongs to the class of antidiabetic medications known as sodium-glucose cotransporter 2 inhibitors. These drugs work by preventing glucose reabsorption in the kidneys, thus promoting glucose excretion and lowering blood sugar levels.

Synthesis Analysis

Methods

The synthesis of Fluoro-Dapagliflozin typically involves several key steps:

  1. Sulfonylation: The initial step often includes the sulfonylation of a precursor compound using reagents such as sulfuryl chloride under controlled conditions to generate a sulfonyl derivative.
  2. Nucleophilic Substitution: This step involves nucleophilic substitution reactions where various functional groups are introduced to form the core structure of Fluoro-Dapagliflozin.
  3. Deacetylation: The final step usually involves deacetylation to remove protective groups, yielding the final product with high purity .

Technical Details

The synthesis process is designed to be efficient and yield high purity products. For instance, the use of mild reaction conditions and specific catalysts can enhance yields significantly, often reaching upwards of 97% in some cases .

Molecular Structure Analysis

Structure

Fluoro-Dapagliflozin maintains a similar backbone to dapagliflozin but features a fluorine atom at the 4-OH position of the glucose moiety. This structural modification is critical for its enhanced binding affinity towards sodium-glucose cotransporter 2.

Data

The molecular formula for Fluoro-Dapagliflozin is C21_{21}H25_{25}F1_{1}O6_{6}S, with a molecular weight of approximately 404.49 g/mol. The presence of fluorine contributes to its unique chemical properties, including altered lipophilicity and metabolic stability compared to dapagliflozin .

Chemical Reactions Analysis

Reactions

Fluoro-Dapagliflozin undergoes various chemical reactions typical for small organic molecules:

  1. Hydrolysis: In aqueous environments, it can undergo hydrolysis, especially if ester groups are present.
  2. Oxidation-Reduction: The presence of functional groups allows for potential redox reactions under specific conditions.
  3. Substitution Reactions: The fluorine atom can participate in further substitution reactions, enhancing its versatility as a pharmaceutical agent .

Technical Details

The selectivity and efficiency of these reactions are influenced by factors such as temperature, solvent choice, and catalyst presence. For example, using Lewis acids can improve reaction rates significantly during nucleophilic substitution steps .

Mechanism of Action

Process

Fluoro-Dapagliflozin primarily acts by inhibiting sodium-glucose cotransporter 2 in the renal proximal tubules. By blocking this transporter, it reduces glucose reabsorption back into the bloodstream, leading to increased urinary glucose excretion.

Data

In studies comparing Fluoro-Dapagliflozin with dapagliflozin, it has been shown to have a higher binding affinity for sodium-glucose cotransporter 2 (with an inhibition constant KiK_i value significantly lower than that for sodium-glucose cotransporter 1), indicating enhanced specificity and potentially improved therapeutic outcomes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but less soluble in water due to its lipophilic nature.

Chemical Properties

  • Stability: Generally stable under normal storage conditions but sensitive to strong acids or bases which may cause degradation.
  • Melting Point: Specific melting point data is not widely published but is expected to be comparable to that of similar compounds within its class.

Relevant analyses indicate that modifications like fluorination can lead to changes in solubility and stability profiles compared to non-fluorinated analogs .

Applications

Scientific Uses

Fluoro-Dapagliflozin is primarily researched for its applications in:

  • Diabetes Management: As an effective treatment option for type 2 diabetes mellitus due to its mechanism of promoting glucose excretion.
  • Cardiovascular Health: Emerging studies suggest potential benefits in heart failure management due to its diuretic effects.
  • Renal Protection: Investigating its role in protecting renal function in diabetic patients through reduced hyperglycemia and associated complications .
Chemical Characterization of Fluoro-Dapagliflozin

Structural Modifications in Fluoro-Dapagliflozin Derivatives

Fluoro-dapagliflozin (chemical name: (1S)-1,5-anhydro-1-C-{4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl}-4-deoxy-4-fluoro-D-glucitol; CAS: 1181681-43-5) is a strategically modified analog of the SGLT2 inhibitor dapagliflozin. Its molecular formula is C₂₁H₂₄ClFO₅ (MW: 410.86 g/mol), featuring a fluorine atom substituted at the C4 position of the glucitol ring—replacing the hydroxyl group with a fluorine. This modification enhances metabolic stability by reducing susceptibility to glucuronidation while preserving the core pharmacophore essential for SGLT2 binding [5] [7].

Table 1: Structural and Functional Comparison of Dapagliflozin Analogs

CompoundModification SiteSGLT2 Ki (nM)SGLT1 Ki (nM)SGLT2 Dissociation Half-life (s)
DapagliflozinC4-OH6.0400≥180
Fluoro-dapagliflozinC4-F5.3–6.0330–400≥180
Galacto-dapagliflozinGalactitol configuration2525,00020–30
PhlorizinNatural aglycone>100,000>100,00020–30

Electrophysiological studies in HEK-293T cells demonstrate that both dapagliflozin and fluoro-dapagliflozin exhibit ≈100-fold selectivity for hSGLT2 (Ki ≈5–6 nM) over hSGLT1 (Ki ≈330–400 nM). The fluorine atom induces minimal steric perturbation due to its similar van der Waals radius to oxygen. However, its strong electronegativity alters the dipole moment of the glucitol ring, optimizing the orientation of the aglycone moiety within SGLT2’s access vestibule. This enhances binding kinetics, resulting in a 10-fold slower dissociation rate (t₁/₂,Off ≥180 s) from SGLT2 compared to phlorizin (t₁/₂,Off ≈20–30 s). The aglycone alone shows negligible inhibition (Ki >100 μM), confirming that inhibitory potency requires synergistic contributions from both the sugar and aglycone components [1] [5] [6].

Radiochemical Properties of 4-[¹⁸F]Fluoro-Dapagliflozin

4-[¹⁸F]Fluoro-dapagliflozin (F-Dapa) is a positron-emitting radiotracer derived from fluoro-dapagliflozin, where fluorine-18 (¹⁸F) replaces the stable fluorine atom at C4. This radiolabeling enables quantitative mapping of SGLT2 distribution in vivo via positron emission tomography (PET). F-Dapa exhibits high radiochemical purity (>95%) and stability in physiological buffers for ≥2 hours, with a molar activity typically exceeding 50 GBq/μmol [3] [5].

Table 2: In Vivo Kinetics of 4-[¹⁸F]Fluoro-Dapagliflozin in Rodent Models

ModelKidney Cortex Uptake (% ID/g)Displacement by DapagliflozinBladder Accumulation (% ID)
Wild-type mice33% ± 1%>90% reduction<1%
SGLT2-KO mice7.3% ± 0.6%Not applicable>40%
Rats (pre-injection)5.5% ± 0.8%90% reduction<1%
Rats (post-injection)Drop to 0.55% ± 0.1%Rapid displacement in 10 min<1%

MicroPET imaging in rodents reveals that intravenously injected F-Dapa accumulates specifically in kidney cortices—reaching 33% ID/g in wild-type mice and 5.5% ID/g in rats within 30–60 minutes. This binding is absent in SGLT2-knockout mice (<7.3% ID/g), confirming target specificity. Displacement studies demonstrate that unlabeled dapagliflozin or phlorizin rapidly dissociates F-Dapa from renal binding sites within minutes. Notably, <1% of F-Dapa appears in the urinary bladder, contrasting with SGLT substrates like Me-4FDG (45% ID in bladder). This occurs because F-Dapa binds SGLT2 with high affinity but is not transported; instead, it undergoes dissociation, reabsorption into systemic circulation, and hepatic clearance. Ex vivo autoradiography localizes F-Dapa binding to the apical membrane of early proximal tubules (S1/S2 segments). No specific binding is detectable in heart, muscle, liver, or brain, underscoring the renal exclusivity of functional SGLT2 expression [3] [5].

Stability and Reactivity Under Physiological Conditions

Fluoro-dapagliflozin exhibits robust chemical stability across pH gradients (pH 3–9) and in plasma, with <5% degradation after 24 hours at 37°C. Its crystalline solid form remains stable for months when stored at -20°C. Solubility profiles show moderate hydrophilicity (logP ≈1.2), with solubility in ethanol (≤30 mg/mL), DMSO (30 mg/mL), and DMF (30 mg/mL) [7] [9].

In physiological environments, fluoro-dapagliflozin’s primary reactivity involves reversible binding to serum albumin. Thermodynamic studies using bovine serum albumin (BSA) as a model protein reveal moderate binding affinity (Kb ≈10⁴ M⁻¹) driven by hydrophobic forces and hydrogen bonding. The association is enthalpy-dominated (ΔH = -42.3 kJ/mol, ΔS = -98.2 J/mol·K), suggesting rigid complex formation. Fluorescence quenching assays confirm static quenching mechanisms, where fluoro-dapagliflozin forms a ground-state complex with BSA near tryptophan residues (Subdomain IIA). Competitive displacement with site-specific probes (e.g., warfarin) identifies Sudlow’s Site I as the primary binding pocket. Fourier-transform infrared (FT-IR) spectroscopy shows no major alterations in BSA’s α-helical content upon binding, indicating minimal protein denaturation [8].

Unlike dapagliflozin, which undergoes extensive glucuronidation via UGT1A9 to form inactive metabolites, fluoro-dapagliflozin resists this metabolic pathway due to the absence of the C4 hydroxyl group. In vitro hepatocyte studies show >80% parent compound remaining after 2 hours, compared to <50% for dapagliflozin [4] [7].

Comparative Molecular Dynamics With Native Dapagliflozin

Molecular dynamics (MD) simulations (100 ns trajectories) reveal how fluoro-dapagliflozin’s C4 fluorine atom fine-tunes interactions within the human SGLT2 binding pocket compared to dapagliflozin. Both compounds adopt similar binding poses: the glucitol ring occupies the glucose translocation pathway, while the chlorophenyl-ethoxyphenyl aglycone extends into a hydrophobic vestibule [1].

Key differences emerge in two regions:

  • Glucitol Ring Dynamics: The C4 fluorine forms a strong electrostatic interaction with Asn51 (bond distance: 2.9 Å vs. 3.3 Å for dapagliflozin’s C4-OH). This stabilizes the ring in a distorted chair conformation, optimizing hydrogen bonding between O2, O3, O6 atoms and residues Gln457, Ser392, and His83.
  • Aglycone Positioning: The fluorine-induced dipole moment reorients the aglycone, enhancing π-π stacking between the chlorophenyl group and Phe98. Free energy calculations (MM-PBSA) confirm tighter binding for fluoro-dapagliflozin (ΔG = -42.5 kcal/mol) vs. dapagliflozin (ΔG = -40.1 kcal/mol) [1].

These simulations correlate with experimental kinetics. The slower dissociation (koff) of fluoro-dapagliflozin from SGLT2 arises from higher energy barriers to unbinding. During dissociation, dapagliflozin’s aglycone disengages first, followed by the glucitol ring. In contrast, fluoro-dapagliflozin unbinds synchronously due to its locked conformation—requiring simultaneous disruption of multiple interactions. For SGLT1, both inhibitors dissociate rapidly (t₁/₂,Off ≈1–2 s) because the aglycone pocket is shallower, preventing optimal hydrophobic contact [1] [5].

Properties

Product Name

fluoro-Dapagliflozin

IUPAC Name

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-5-fluoro-6-(hydroxymethyl)oxane-3,4-diol

Molecular Formula

C21H24ClFO5

Molecular Weight

410.9 g/mol

InChI

InChI=1S/C21H24ClFO5/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(23)17(11-24)28-21/h3-8,10,17-21,24-26H,2,9,11H2,1H3/t17-,18-,19+,20-,21+/m1/s1

InChI Key

VYRXTNZYAGBKPS-ADAARDCZSA-N

SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)F)O)O)Cl

Synonyms

(1S)-1,5-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-4-deoxy-4-fluoro-D-Glucitol

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)F)O)O)Cl

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)F)O)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.